2-Chloro-5-methoxy-4-propoxybenzaldehyde
Description
2-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832677-76-6) is a substituted benzaldehyde derivative featuring a chloro (-Cl) group at position 2, a methoxy (-OCH₃) group at position 5, and a propoxy (-OCH₂CH₂CH₃) group at position 4 on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy, propoxy) substituents, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-chloro-5-methoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIJWMWXADXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598883 | |
| Record name | 2-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832677-76-6 | |
| Record name | 2-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-propoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Chlorination: Introduction of the chloro group at the 2-position of the benzene ring.
Methoxylation: Introduction of the methoxy group at the 5-position.
Propoxylation: Introduction of the propoxy group at the 4-position.
These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination, methoxylation, and propoxylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Conversion to corresponding alcohols or other reduced products.
Substitution: Replacement of the chloro, methoxy, or propoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Chloro-5-methoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Substituent Chain Length Variation: 4-Butoxy-3-chloro-5-methoxybenzaldehyde
Structure : 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4) differs by having a butoxy (-OCH₂CH₂CH₂CH₃) group instead of propoxy at position 4.
Impact :
- Applications: Both compounds likely serve as intermediates, but the butoxy derivative may be preferred in reactions requiring slower hydrolysis due to steric hindrance.
Substituent Position Variation: 5-Chloro-2-methoxybenzaldehyde
Impact:
Functional Group Variation: Carboxylic Acid Derivatives
Examples :
- (4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS: 662154-29-2) replaces the propoxy group with an acetic acid (-CH₂COOH) moiety.
- 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-58-7) introduces a propanoic acid group. Impact:
- Acidity : Carboxylic acid derivatives exhibit lower pKa values (~4-5) compared to aldehydes, enabling participation in acid-base reactions.
- Solubility : Enhanced water solubility due to ionizable carboxylic groups, contrasting with the hydrophobic propoxy analog .
Applications : These derivatives are suited for conjugation reactions (e.g., amide bond formation) in drug delivery systems.
Data Table: Comparative Overview
Biological Activity
2-Chloro-5-methoxy-4-propoxybenzaldehyde is an organic compound characterized by a benzaldehyde backbone with distinct substituents: a chloro group at the 2-position, a methoxy group at the 5-position, and a propoxy group at the 4-position of the aromatic ring. This unique arrangement contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is CHClO. The presence of the chloro, methoxy, and propoxy groups influences its reactivity and potential applications in various biological systems.
The biological activity of this compound is believed to arise from its interaction with various molecular targets. It may modulate enzyme activity or interact with receptors, leading to physiological effects. Specific pathways involved in these interactions are still under investigation, but preliminary studies indicate potential anticancer and antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its structure allows for potential intercalation into DNA, disrupting replication processes.
- Antimicrobial Activity : Investigations have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Potential to reduce oxidative stress |
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives on cancer cell lines, highlighting the most promising compounds with IC values in the low micromolar range. The results indicated that modifications to the substituents significantly influenced biological activity.
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains using agar well diffusion methods. The results demonstrated varying degrees of antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Case Study Results
| Derivative | Cell Line Tested | IC (µM) | Activity Type |
|---|---|---|---|
| Base Compound | MCF-7 | 4.5 | Anticancer |
| Hydroxy-substituted derivative | E. faecalis | 8 | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
